(4-Chlorophenyl)(cyclopropyl)methanol
Overview
Description
The compound (4-Chlorophenyl)(cyclopropyl)methanol
is a chemical compound with the molecular formula C10H11ClO
1. It has a molecular weight of 182.65
1.
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various studies. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles have been synthesized and tested for antitubercular activity2. Another study reported the enantioselective synthesis of the enantiopure alcohol derivatives of 4′-chlorophenyl cyclopropyl ketone and benzyl 4′-chlorophenyl ketone3.Molecular Structure Analysis
The molecular structure of (4-Chlorophenyl)(cyclopropyl)methanol
can be represented by the linear formula C10H11ClO
14. More detailed structural analysis can be found in various databases45.
Chemical Reactions Analysis
The chemical reactions involving(4-Chlorophenyl)(cyclopropyl)methanol
are not well-documented. However, cyclopropane-containing compounds have been studied extensively, and they are known to undergo a variety of reactions6. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles have been synthesized and tested for antitubercular activity2.Physical And Chemical Properties Analysis
The physical and chemical properties of(4-Chlorophenyl)(cyclopropyl)methanol
are not well-documented. However, it is known that the compound has a molecular weight of 182.65
1. More detailed information about its physical and chemical properties can be found in various databases17.Scientific Research Applications
Photogeneration and Reactivity of Aryl Cations
One study explored the photochemistry of 4-chlorophenol and 4-chloroanisole, leading to the generation of aryl cations. These cations were found to add to pi nucleophiles, demonstrating a mechanism for arylation that could be relevant for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol derivatives (Protti, Fagnoni, Mella, & Albini, 2004).
Antitubercular Activities
A series of compounds including (4-Chlorophenyl)(cyclopropyl)methanol derivatives showed promising antitubercular activity against Mycobacterium tuberculosis. This indicates the potential for developing new antitubercular agents based on this structure (Bisht et al., 2010).
Synthesis and Optimization
The synthesis process of (4-Chlorophenyl)(cyclopropyl)methanone derivatives, including the optimization of yields and process efficiency, has been extensively studied. This research is crucial for enhancing the availability of these compounds for further applications (Xue-yan, 2011).
Biocatalytic Synthesis
The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system represents a green and efficient synthesis method. This approach offers advantages in terms of environmental sustainability and efficiency (Chen et al., 2021).
Anticancer and Antituberculosis Studies
Research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives has highlighted significant anticancer and antituberculosis activities, suggesting the potential of (4-Chlorophenyl)(cyclopropyl)methanol derivatives in the development of new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Safety And Hazards
The safety and hazards associated with (4-Chlorophenyl)(cyclopropyl)methanol
are not well-documented. However, it is known that the compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H302
, H312
, and H332
1.
Future Directions
The future directions for research on (4-Chlorophenyl)(cyclopropyl)methanol
are not well-documented. However, given the compound’s potential biological activities23, it is likely that further research will focus on exploring these activities and developing new synthetic methods for the compound and its derivatives.
properties
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPSDBTSRWVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939556 | |
Record name | (4-Chlorophenyl)(cyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(cyclopropyl)methanol | |
CAS RN |
18228-43-8 | |
Record name | 4-Chloro-α-cyclopropylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18228-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-alpha-cyclopropylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chlorophenyl)(cyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-α-cyclopropylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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